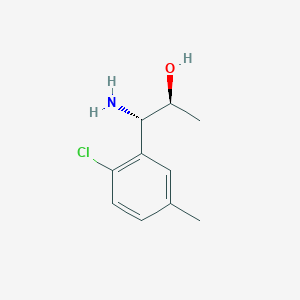

(1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL

Description

(1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a 2-chloro-5-methylphenyl substituent. Its stereochemistry and substituent positioning influence its electronic, steric, and pharmacokinetic properties, making comparisons with structurally similar compounds critical for understanding structure-activity relationships (SAR).

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |

InChI Key |

AUZGPVSYVKNCBJ-OIBJUYFYSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)Cl)[C@@H]([C@H](C)O)N |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

This method involves the following steps:

-

- 2-chloro-5-methylbenzaldehyde or 2-chloro-5-methylacetophenone as the carbonyl precursor.

- Suitable chiral amines or ammonia derivatives for amino group introduction.

-

- The aldehyde or ketone is reacted with the amine under controlled conditions to form an imine or iminium intermediate.

-

- The imine is reduced using reducing agents such as sodium cyanoborohydride (NaBH3CN), sodium borohydride (NaBH4), or catalytic hydrogenation.

- The choice of reducing agent and reaction conditions (solvent, temperature, pH) is critical to favor the formation of the (1S,2S) stereoisomer.

-

- The product is purified by crystallization or chromatography to isolate the desired enantiomer.

- The use of chiral amines or chiral catalysts can direct the stereochemical outcome.

- Reaction conditions such as temperature, solvent polarity, and pH affect the enantiomeric excess (ee).

Asymmetric Synthesis

This approach aims to build the chiral centers directly with high stereocontrol:

-

- Use of chiral auxiliaries or chiral ligands in catalytic systems.

- Examples include asymmetric addition of organometallic reagents (e.g., Grignard reagents) to chiral or prochiral ketones.

Example Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Aldehyde preparation | 2-chloro-5-methylbenzaldehyde (commercially available) | Starting carbonyl compound |

| 2 | Imine formation | Reaction with chiral amine under mild acidic conditions | Imine intermediate |

| 3 | Reduction | NaBH3CN or catalytic hydrogenation, controlled temperature | (1S,2S)-amino alcohol formation |

| 4 | Purification | Chromatography or recrystallization | Isolated pure (1S,2S) stereoisomer |

Research Findings and Data

Notes on Reaction Optimization

- Control of stereochemistry is paramount; minor changes in temperature or solvent can lead to racemization or formation of undesired isomers.

- Use of chiral starting materials or catalysts greatly enhances enantiomeric excess.

- Purification techniques such as chiral HPLC or crystallization are often necessary to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The ketone precursor can be reduced to the secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the secondary alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

The compound is primarily recognized for its role as a chiral intermediate in the synthesis of various pharmaceuticals. Its structural framework allows it to be utilized in the production of drugs that require specific stereochemistry for efficacy. For instance, it can be involved in the synthesis of antihypertensive agents and other therapeutic compounds that target neurotransmitter systems .

Case Study: Synthesis of Antihypertensive Agents

Research has demonstrated that derivatives of (1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL can lead to the development of novel antihypertensive drugs. In one study, modifications to the amino alcohol led to compounds with improved selectivity and potency against angiotensin II receptors, highlighting its potential in cardiovascular therapies .

Cosmetic Formulations

Role in Skincare Products

The compound's properties make it suitable for use in cosmetic formulations. It can act as a stabilizer and skin-conditioning agent due to its ability to form emulsions and enhance the texture of creams and lotions. The incorporation of this amino alcohol into formulations can improve skin hydration and provide a smoother application experience .

Case Study: Emulsion Stability

A study focused on the formulation of a moisturizing cream containing this compound demonstrated enhanced stability and sensory attributes compared to control formulations. The cream showed an increase in skin hydration levels after application, suggesting that this compound could be beneficial in developing effective skincare products .

Organic Synthesis

Chiral Building Block

In organic synthesis, this compound serves as a valuable chiral building block. Its ability to introduce chirality into larger molecular frameworks makes it essential for synthesizing complex organic molecules used in various applications, from agrochemicals to fine chemicals .

Applications in Asymmetric Synthesis

The compound is utilized in asymmetric synthesis processes where it helps produce enantiomerically enriched products. This is particularly important in the pharmaceutical industry, where the efficacy and safety of drugs often depend on their stereochemistry .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of antihypertensive agents | Improved selectivity and potency |

| Cosmetic Formulations | Stabilizer and skin-conditioning agent | Enhanced hydration and application texture |

| Organic Synthesis | Chiral building block for complex molecules | Essential for producing enantiomerically pure compounds |

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

- (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL (CAS 1269791-10-7) Substituents: 2-F, 3-F, 5-F. Molecular Formula: C₉H₉F₃NO. However, this compound is discontinued, suggesting challenges in synthesis or stability .

- (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL (CAS 1270057-87-8) Substituents: 3-Br. Molecular Formula: C₉H₁₂BrNO.

- (1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1212998-44-1) Substituents: 2-Cl, 4-CF₃. Molecular Formula: C₁₀H₁₁ClF₃NO. Properties: The electron-withdrawing CF₃ group at position 4 may enhance receptor binding affinity but reduce metabolic stability due to increased polarity .

Alkyl-Substituted Phenyl Analogs

- (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS 1019534-32-7) Substituents: 3-tert-butyl. Molecular Formula: C₁₃H₂₁NO.

Mixed Halogen-Alkyl Analogs

- (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL (CAS 1270057-87-8) Substituents: 3-Br, 5-CH₃. Molecular Formula: C₁₀H₁₄BrNO. Properties: The bromine and methyl combination results in a higher molecular weight (244.13 g/mol) and density (1.406 g/cm³) compared to the target compound. Steric effects from the methyl group may modulate receptor interactions .

Data Table: Key Structural and Physicochemical Comparisons

Key Research Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (Cl, F, CF₃): Increase polarity and binding affinity to targets like adrenoceptors but may reduce metabolic stability . Alkyl Groups (CH₃, tert-butyl): Enhance lipophilicity and membrane permeability but may introduce steric clashes in receptor binding pockets .

Stereochemical Influence: The (1S,2S) configuration of the target compound likely optimizes spatial alignment with adrenoceptor binding sites compared to (1S,2R) analogs, though empirical data is needed .

Biological Activity

(1S,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL, a chiral compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol, has garnered attention for its significant biological activities, particularly in pharmacological contexts. This article examines the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a secondary alcohol and an amino group, which are crucial for its biological interactions. The presence of the chloro-substituted aromatic ring enhances its reactivity and potential binding affinity to various biological targets. The stereochemistry of the compound plays a vital role in its biological activity, influencing how it interacts with receptors and enzymes.

Binding Affinity

Research indicates that this compound exhibits notable binding affinity for several receptors involved in neurotransmitter systems. Its amino group facilitates hydrogen bonding with target proteins, while the aromatic ring contributes to hydrophobic interactions. These properties enable modulation of enzyme activities and receptor functions.

Pharmacological Studies

Studies have demonstrated that this compound acts as a ligand in various pharmacological assays. For example, it has been investigated for its potential as a selective agonist for dopamine receptors, particularly the D3 subtype. In vitro assays have shown that it can activate these receptors effectively, suggesting its possible use in treating disorders related to dopamine dysregulation.

Antimicrobial Properties

The biological activity of this compound extends to antimicrobial effects. In vitro studies have reported its effectiveness against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.0195 mg/mL |

These findings indicate that the compound possesses significant antibacterial properties, potentially making it a candidate for developing new antimicrobial agents.

Case Studies

Case Study 1: Antibacterial Activity Against Gram-positive Bacteria

A study evaluated the antibacterial activity of various derivatives of amino alcohols, including this compound. The results showed that this compound exhibited strong inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with complete bacterial death observed within hours at low concentrations .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound as a D3 dopamine receptor agonist. The study utilized β-arrestin recruitment assays to demonstrate that the compound effectively activates the D3 receptor with an EC50 value indicative of its potency . This suggests potential applications in treating conditions like Parkinson's disease or schizophrenia.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.